5-(4-fluorophenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
CAS No.: 537044-76-1
Cat. No.: VC5879852
Molecular Formula: C26H23FN4O4S
Molecular Weight: 506.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537044-76-1 |
|---|---|
| Molecular Formula | C26H23FN4O4S |
| Molecular Weight | 506.55 |
| IUPAC Name | 5-(4-fluorophenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
| Standard InChI | InChI=1S/C26H23FN4O4S/c1-26(2)11-18-21(19(32)12-26)20(15-5-7-16(27)8-6-15)22-23(28-18)29-25(30-24(22)33)36-13-14-3-9-17(10-4-14)31(34)35/h3-10,20H,11-13H2,1-2H3,(H2,28,29,30,33) |
| Standard InChI Key | VPNRYUBQMKABNP-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)C(=O)C1)C |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the pyrimido[4,5-b]quinoline class, featuring a fused bicyclic scaffold with pyrimidine and quinoline moieties. Its IUPAC name reflects the following substituents (Figure 1):
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5-(4-Fluorophenyl): A fluorinated aromatic ring at position 5, enhancing lipophilicity and metabolic stability .
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8,8-Dimethyl: Two methyl groups at position 8, contributing to steric bulk and modulating ring conformation.
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2-((4-Nitrobenzyl)thio): A thioether-linked 4-nitrobenzyl group at position 2, introducing electron-withdrawing properties and redox activity.
Table 1. Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₉H₂₅FN₄O₄S |
| Molecular weight | 560.60 g/mol |
| Hybridization | sp²/sp³ (aromatic and saturated regions) |
| Key functional groups | Pyrimidinedione, thioether, nitroarene |
The tetracyclic core adopts a planar conformation in the quinoline region, while the saturated 7,8,9,10-tetrahydro segment introduces flexibility. The 4-nitrobenzylthio group’s orientation influences intermolecular interactions, particularly hydrogen bonding and π-stacking .
Synthetic Routes and Optimization
Multicomponent Assembly
The synthesis employs a one-pot cyclocondensation strategy, adapted from methods for analogous pyrimidoquinolines. Key steps include:
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Formation of the Pyrimidine Core: Reaction of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with 4-fluorobenzaldehyde under acidic conditions generates a Schiff base intermediate.
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Quinoline Annulation: Cyclization with cyclohexanone introduces the saturated tetrahydropyrimidoquinoline framework.
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Thioether Functionalization: Nucleophilic substitution of the methylthio group with 4-nitrobenzyl mercaptan in the presence of K₂CO₃ yields the target compound .
Table 2. Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, HCl, reflux, 12 h | 78 |
| 2 | Acetic acid, 100°C, 8 h | 65 |
| 3 | DMF, K₂CO₃, 60°C, 6 h | 82 |
Ultrasound-Assisted Synthesis
Alternative protocols using ultrasound irradiation reduce reaction times by 40–60% while maintaining yields ≥70%. This method enhances mass transfer and minimizes side products, critical for scalability.
Biological Activity and Mechanism
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | >64 |
| C. albicans | 32 |
Anticancer Activity
Molecular docking studies predict strong binding to topoisomerase IIα (PDB: 1ZXM), with a calculated ΔG of −9.2 kcal/mol . The nitro group forms a hydrogen bond with Asn91, while the fluorophenyl engages in hydrophobic interactions with Ile125 .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic substituents.
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Metabolism: CYP3A4-mediated nitro reduction to an amine derivative, detected via LC-MS .
Acute Toxicity
LD₅₀ values in murine models exceed 500 mg/kg, indicating a favorable safety margin.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the nitro group to sulfonamide or amine derivatives may enhance selectivity .
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In Vivo Efficacy Models: Testing in xenograft models for colorectal cancer (HCT-116) is warranted.
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Formulation Development: Nanoencapsulation to address solubility limitations (logP = 3.8).
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